4-(2-Chloroethoxy)-N,N-diethyl-6-methoxy-1,3,5-triazin-2-amine
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Overview
Description
4-(2-Chloroethoxy)-N,N-diethyl-6-methoxy-1,3,5-triazin-2-amine is a synthetic organic compound that belongs to the class of triazine derivatives Triazines are known for their diverse applications in agriculture, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloroethoxy)-N,N-diethyl-6-methoxy-1,3,5-triazin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroethanol, diethylamine, and 6-methoxy-1,3,5-triazine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.
Stepwise Synthesis: The synthesis proceeds through a series of nucleophilic substitution reactions, where the chloroethoxy group is introduced to the triazine ring, followed by the addition of the diethylamino group and the methoxy group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Refluxing: The reaction mixture is heated under reflux to maintain a constant temperature and facilitate the reaction.
Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloroethoxy)-N,N-diethyl-6-methoxy-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethoxy group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, resulting in changes to the functional groups attached to the triazine ring.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the triazine ring and the formation of smaller fragments.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or other bases are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Hydrolysis: Acidic or basic conditions, often involving hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Nucleophilic Substitution: Different triazine derivatives with various substituents.
Oxidation and Reduction: Compounds with altered functional groups, such as alcohols, ketones, or amines.
Hydrolysis: Smaller fragments resulting from the breakdown of the triazine ring.
Scientific Research Applications
4-(2-Chloroethoxy)-N,N-diethyl-6-methoxy-1,3,5-triazin-2-amine has several scientific research applications, including:
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of agrochemicals, such as herbicides or pesticides, due to its ability to interact with biological targets in plants.
Mechanism of Action
The mechanism of action of 4-(2-Chloroethoxy)-N,N-diethyl-6-methoxy-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.
Interact with DNA/RNA: Affect the replication or transcription processes, leading to changes in gene expression.
Modulate Receptor Activity: Bind to receptors on cell surfaces, influencing cellular signaling pathways.
Comparison with Similar Compounds
4-(2-Chloroethoxy)-N,N-diethyl-6-methoxy-1,3,5-triazin-2-amine can be compared with other similar triazine derivatives, such as:
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Known for its use in peptide synthesis.
2,4,6-Trichloro-1,3,5-triazine: Commonly used as a precursor for the synthesis of various herbicides.
2,4-Diamino-6-chloro-1,3,5-triazine: Investigated for its potential anticancer properties.
Properties
CAS No. |
62626-98-6 |
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Molecular Formula |
C10H17ClN4O2 |
Molecular Weight |
260.72 g/mol |
IUPAC Name |
4-(2-chloroethoxy)-N,N-diethyl-6-methoxy-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C10H17ClN4O2/c1-4-15(5-2)8-12-9(16-3)14-10(13-8)17-7-6-11/h4-7H2,1-3H3 |
InChI Key |
XFESMEWOMXNTGY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=N1)OCCCl)OC |
Origin of Product |
United States |
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